An In-depth Technical Guide to (+)-N-Formylnorglaucine: Physicochemical Properties and Characterization
An In-depth Technical Guide to (+)-N-Formylnorglaucine: Physicochemical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-N-Formylnorglaucine is a naturally occurring aporphine alkaloid first isolated from the leaves of Unonopsis stipitata, a plant found in the Amazon region.[1][2] As a member of the aporphine class of isoquinoline alkaloids, it shares a characteristic tetracyclic core structure. This class of compounds is of significant interest to the pharmaceutical industry due to their diverse and potent biological activities, which include anticancer, anti-inflammatory, and neuroprotective effects.[3][4] This technical guide provides a comprehensive overview of the known physical and chemical properties of (+)-N-Formylnorglaucine. Due to the limited availability of specific experimental data in publicly accessible literature, this document also furnishes detailed, generalized protocols for the isolation and characterization of aporphine alkaloids, which are directly applicable to the study of this compound. Furthermore, a plausible signaling pathway for aporphine alkaloids is illustrated, providing context for potential pharmacological research.
Chemical and Physical Properties
(+)-N-Formylnorglaucine is characterized by the presence of a formyl group attached to the nitrogen atom of its heterocyclic ring system.[1][2] A notable feature of this molecule is the existence of two rotamers (rotational isomers) due to the restricted rotation around the N-formyl bond, which has been observed in a 2:1 ratio in NMR studies. This phenomenon is crucial for the correct interpretation of its spectroscopic data.
Table 1: General Properties of (+)-N-Formylnorglaucine
| Property | Value | Source |
| CAS Number | 371196-16-6 | DC Chemicals |
| Molecular Formula | C₂₁H₂₃NO₅ | DC Chemicals |
| Molecular Weight | 369.41 g/mol | DC Chemicals |
| Appearance | Solid | DC Chemicals |
| Source | Unonopsis stipitata (leaves) | [1][2] |
Table 2: Physicochemical Data for (+)-N-Formylnorglaucine
| Property | Value | Notes |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Optical Rotation | Data not available | As a chiral molecule, it is expected to be optically active. |
| Storage | Powder: -20°C; In solvent: -80°C | TargetMol |
Spectroscopic Data (General Profile)
Table 3: Expected Spectroscopic Characteristics of (+)-N-Formylnorglaucine
| Technique | Expected Features |
| ¹H NMR | - Signals corresponding to aromatic protons. - Signals for methoxy groups. - Aliphatic proton signals for the tetracyclic core. - Two distinct sets of signals for the two rotamers, particularly for protons near the N-formyl group. |
| ¹³C NMR | - Resonances for aromatic carbons. - Methoxy carbon signals. - Aliphatic carbon signals of the aporphine skeleton. - A signal for the formyl carbonyl carbon. - Duplication of signals for the two rotamers. |
| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight. - Characteristic fragmentation patterns for aporphine alkaloids, often involving the loss of substituents and cleavage of the heterocyclic rings. |
| Infrared (IR) Spectroscopy | - A strong absorption band for the amide C=O stretch of the N-formyl group (typically around 1650-1680 cm⁻¹). - Bands for C-H stretching (aromatic and aliphatic). - C=C stretching bands for the aromatic rings. - C-O stretching for the methoxy groups. |
| UV-Vis Spectroscopy | - Absorption maxima typical for the aporphine chromophore, usually in the range of 220-310 nm. |
Experimental Protocols
The following are detailed, generalized methodologies for the isolation and characterization of aporphine alkaloids like (+)-N-Formylnorglaucine from a plant source.
Isolation of (+)-N-Formylnorglaucine from Unonopsis stipitata
This protocol is based on standard procedures for the extraction and isolation of alkaloids from plant material.[5][6][7][8]
-
Extraction:
-
Air-dried and powdered leaves of Unonopsis stipitata are subjected to extraction with a suitable solvent, typically methanol or ethanol, at room temperature over several days.
-
The resulting crude extract is concentrated under reduced pressure.
-
-
Acid-Base Partitioning:
-
The concentrated extract is acidified with a dilute acid (e.g., 5% HCl) and partitioned with a non-polar solvent (e.g., hexane or dichloromethane) to remove neutral and weakly basic compounds.
-
The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH to pH 9-10).
-
The basified solution is extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to yield the crude alkaloid fraction.
-
-
Chromatographic Purification:
-
The crude alkaloid fraction is subjected to column chromatography over silica gel.
-
A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a hexane-ethyl acetate or chloroform-methanol gradient), is used to separate the different alkaloids.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing the target compound are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure (+)-N-Formylnorglaucine.
-
Spectroscopic Characterization
-
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
The purified compound is dissolved in a suitable deuterated solvent, such as CDCl₃ or CD₃OD.
-
2D NMR experiments (COSY, HSQC, HMBC) are performed to establish the connectivity of protons and carbons and to fully assign the structure, including the stereochemistry.
-
-
Mass Spectrometry:
-
High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact mass and elemental composition of the molecule.
-
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern, which can provide valuable structural information characteristic of the aporphine skeleton.[9]
-
-
Infrared (IR) and UV-Vis Spectroscopy:
-
The IR spectrum is typically recorded using a KBr pellet or as a thin film on a NaCl plate to identify key functional groups.
-
The UV-Vis spectrum is obtained by dissolving the compound in a suitable solvent (e.g., methanol or ethanol) to observe the electronic transitions of the chromophore.
-
Potential Biological Activity and Signaling Pathways
While the specific biological activities of (+)-N-Formylnorglaucine have not been extensively reported, other aporphine alkaloids have demonstrated a wide range of pharmacological effects.[3][4] For instance, the aporphine alkaloid Taspine has been identified as a selective antagonist of Toll-like receptor 2 (TLR2).[10] This interaction inhibits the downstream MyD88-dependent signaling pathway, leading to the suppression of NF-κB and MAPK activation and a subsequent reduction in the production of pro-inflammatory cytokines.[10] This mechanism represents a plausible avenue of investigation for (+)-N-Formylnorglaucine.
Visualizations
Caption: Hypothesized anti-inflammatory signaling pathway for aporphine alkaloids.
Caption: General workflow for the isolation and characterization of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. (+)-N-Formylnorglaucine|CAS 371196-16-6|DC Chemicals [dcchemicals.com]
- 3. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ejournal.upsi.edu.my [ejournal.upsi.edu.my]
- 7. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ir.upsi.edu.my [ir.upsi.edu.my]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of novel aporphine alkaloid derivative as potent TLR2 antagonist reversing macrophage polarization and neutrophil infiltration against acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
